4-Amino-3-iodophenol

描述

Contextual Significance in Organic Chemistry

In the field of organic chemistry, 4-Amino-3-iodophenol is primarily recognized as a significant synthetic intermediate. cymitquimica.com Its structural framework is analogous to other high-value aminophenols, such as 4-aminophenol (B1666318), which is the final intermediate in the industrial synthesis of paracetamol. wikipedia.org The reactivity of this compound is dictated by its three distinct functional groups. The amino and hydroxyl groups are nucleophilic and can undergo reactions like acylation and alkylation, while the carbon-iodine bond provides a site for various transition-metal-catalyzed cross-coupling reactions. guidechem.comchemicalbook.com

The presence of the iodine atom is particularly noteworthy. ortho-Iodophenols are valuable precursors for synthesizing a range of heterocyclic compounds. For instance, research has shown that ortho-iodophenols can react with carbon monoxide and other reagents in palladium-catalyzed reactions to form coumarins and benzo[e] cymitquimica.comCurrent time information in Bangalore, IN.oxazin-4-ones. ed.ac.ukresearchgate.net This reactivity highlights the potential of this compound as a starting material for constructing diverse chemical scaffolds that are of interest in materials and pharmaceutical research.

Interdisciplinary Relevance in Chemical Sciences

The utility of this compound extends beyond traditional organic synthesis into several interdisciplinary areas of chemical science.

Medicinal Chemistry and Drug Discovery The incorporation of halogen atoms, particularly iodine, is a well-established strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. The iodine atom in this compound can participate in halogen bonding, a type of non-covalent interaction with biological macromolecules like proteins. acs.org This interaction, though weaker than a classic hydrogen bond, can be crucial for enhancing binding affinity and specificity to a biological target. acs.org Furthermore, halogenated intermediates are foundational to the synthesis of various therapeutic agents. For example, the chlorinated analog, 4-amino-3-chlorophenol, is a vital intermediate for anticancer drugs, suggesting a similar potential for its iodinated counterpart. google.com

Radiopharmaceutical Chemistry Iodinated compounds are of immense interest in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy. nih.gov Precursors like this compound are valuable for the synthesis of molecules that can be labeled with radioactive iodine isotopes, such as Iodine-123 for Single Photon Emission Computed Tomography (SPECT) or Iodine-125 for radioimmunoassays and preclinical research. nih.govacs.org These radiolabeled molecules serve as tracers to study biological processes or to target specific tissues, such as tumors, for imaging or therapeutic purposes. nih.govhzdr.de

Chemical Biology and Diagnostics In the field of chemical biology, iodophenols have found applications as enhancers in chemiluminescence-based detection systems. nih.gov For example, 4-iodophenol (B32979) is known to significantly enhance the light emission from the horseradish peroxidase-luminol reaction, a principle widely used in immunoassays and other sensitive bioanalytical methods. nih.gov This suggests that this compound could be explored for the development of new probes and signaling molecules for advanced diagnostic assays. chemicalbook.com

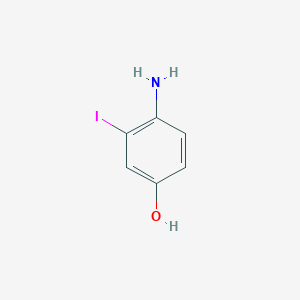

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-3-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXHSULEIVXXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457296 | |

| Record name | 4-Amino-3-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66416-73-7 | |

| Record name | 4-Amino-3-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 4 Amino 3 Iodophenol

Amine Group Reactivity

The amino group in 4-amino-3-iodophenol is a primary aromatic amine, which imparts nucleophilic character and allows for a range of chemical modifications.

Acylation Reactions: Formation of Acetamido Derivatives

The amino group of this compound readily undergoes acylation reactions. A common example is the reaction with acetic anhydride (B1165640) to form the corresponding acetamido derivative, N-(4-hydroxy-3-iodophenyl)acetamide, also known as 3-iodoparacetamol. sciensage.infodiva-portal.org This transformation is typically carried out in a suitable solvent like absolute ethanol (B145695) or a mixture of dichloromethane (B109758) and triethylamine. sciensage.infodiva-portal.org The reaction proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond. In one documented procedure, the reaction of this compound with acetic anhydride in absolute ethanol at room temperature, followed by purification, yielded N-(4-hydroxy-3-iodophenyl)acetamide. diva-portal.org Another method involves stirring a mixture of this compound, acetic anhydride, anhydrous dichloromethane, and triethylamine, with the addition of pentaphosphoric acid anhydride solution, at room temperature overnight. sciensage.info

The formation of the acetamido derivative serves multiple purposes in synthetic chemistry. It can act as a protecting group for the amine, preventing it from undergoing unwanted side reactions while other parts of the molecule are being modified. Furthermore, the introduction of the acetyl group can modulate the electronic properties and biological activity of the parent molecule.

Nucleophilic Reactivity of the Amino Moiety

The amino group of this compound exhibits nucleophilic properties, enabling it to participate in various reactions. cymitquimica.com Its nucleophilicity allows for reactions with electrophilic reagents. The reactivity of the amino group is influenced by the electronic effects of the other substituents on the aromatic ring. The hydroxyl group, being an electron-donating group, enhances the nucleophilicity of the amino group. Conversely, the iodine atom, an electron-withdrawing group, can modulate this reactivity.

The nucleophilic character of the amino group is fundamental to its role in the synthesis of more complex molecules. For instance, it can be a key site for forming new carbon-nitrogen bonds, which is a critical step in the construction of many pharmaceutical and materials science compounds. The balance of electronic effects from the hydroxyl and iodo substituents allows for controlled reactivity at the amino position.

Phenolic Hydroxyl Group Transformations

The phenolic hydroxyl group in this compound is another key site for chemical derivatization, offering pathways to ethers and other functionalized products.

Ether Formation Reactions

The hydroxyl group can be converted into an ether through various alkylation reactions. guidechem.com For example, under basic conditions, the phenolic proton can be removed to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with an alkyl halide or another electrophile to form an ether linkage. This type of reaction is a standard method for modifying the properties of phenols, such as their solubility and electronic characteristics. For instance, the reaction of a similar compound, 3-iodophenol (B1680319), with various alkylating agents under basic conditions is a well-established method for synthesizing a range of ether derivatives. guidechem.com This strategy can be applied to this compound, provided the amino group is appropriately protected to prevent it from competing in the alkylation reaction.

Other O-Functionalization Strategies

Beyond simple etherification, the phenolic hydroxyl group can undergo other O-functionalization reactions. One such strategy is the conversion of the hydroxyl group into a triflate (trifluoromethanesulfonate). guidechem.com This transformation is significant because triflates are excellent leaving groups, facilitating subsequent nucleophilic substitution or cross-coupling reactions at that position. This approach dramatically expands the synthetic utility of the molecule, allowing for the introduction of a wide variety of substituents at the phenolic position.

Aryl Halide Reactivity (Iodine Substituent)

The iodine atom attached to the aromatic ring of this compound is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The reactivity of aryl iodides in these transformations is generally higher than that of the corresponding aryl bromides or chlorides. wuxiapptec.com

A prominent example of this reactivity is the Suzuki-Miyaura coupling, which involves the reaction of the aryl iodide with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netacs.org This reaction is a highly effective method for forming biaryl structures. For instance, 4-iodophenol (B32979) has been successfully coupled with phenylboronic acid using a palladium on carbon (Pd/C) catalyst in refluxing water to produce 4-phenylphenol. researchgate.net A similar strategy could be employed with this compound to introduce various aryl or heteroaryl groups at the 3-position.

Another important palladium-catalyzed reaction is the Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine. snnu.edu.cnjk-sci.com This reaction is a powerful tool for synthesizing complex amines and has broad applications in medicinal chemistry. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wuxiapptec.comjk-sci.com

Furthermore, the iodine substituent can participate in Sonogashira coupling reactions with terminal alkynes to form aryl alkynes, and Heck coupling reactions with alkenes to form substituted alkenes. These reactions, all typically catalyzed by palladium complexes, underscore the versatility of the aryl iodide moiety in modern organic synthesis. acs.orgclockss.org

Heck Reaction Applications

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. lumenlearning.comlibretexts.org This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The rate of SNAAr is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.comlibretexts.orglibretexts.org

For this compound, the amino (-NH₂) and hydroxyl (-OH) groups are electron-donating, which generally deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic aromatic substitution of the iodide is expected to be challenging under standard conditions. The absence of strong electron-withdrawing groups ortho or para to the iodine atom makes the aromatic ring less susceptible to attack by nucleophiles. lumenlearning.comlibretexts.org While reactions can sometimes be forced with very strong nucleophiles or under harsh conditions, this is generally not a preferred pathway for a molecule like this compound. lumenlearning.comlibretexts.orglibretexts.org Cross-coupling reactions, as discussed previously, are typically the more viable strategy for the derivatization of the C-I bond in this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Amino 3 Iodophenol in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 4-Amino-3-iodophenol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of this compound is defined by the signals from its three distinct aromatic protons. The chemical shifts (δ) and coupling constants (J) are influenced by the electronic effects of the hydroxyl (-OH), amino (-NH₂), and iodo (-I) substituents on the benzene (B151609) ring. The -OH and -NH₂ groups are strong electron-donating groups, which increase electron density on the ring and typically shift proton signals to a higher field (lower ppm). Conversely, the iodine atom is an electron-withdrawing group through induction but can exhibit more complex anisotropic effects.

The expected signals for the aromatic protons in a typical deuterated solvent like DMSO-d₆ are:

H-2: This proton is ortho to the iodine atom and meta to the hydroxyl group. It is expected to appear as a doublet due to coupling with H-6. Its chemical shift would be the most downfield of the aromatic protons, influenced significantly by the deshielding effect of the adjacent iodine.

H-5: This proton is ortho to the hydroxyl group and meta to the amino group. It is expected to be a doublet, coupled to H-6. The strong shielding from the ortho -OH group would shift this proton significantly upfield.

H-6: This proton is positioned between the other two aromatic protons and is coupled to both. Therefore, it should appear as a doublet of doublets (dd).

The protons of the -OH and -NH₂ groups will appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.0 - 7.3 | d (doublet) | J(H2,H6) ≈ 2-3 Hz (meta) |

| H-5 | 6.5 - 6.7 | d (doublet) | J(H5,H6) ≈ 8-9 Hz (ortho) |

| H-6 | 6.7 - 6.9 | dd (doublet of doublets) | J(H6,H5) ≈ 8-9 Hz, J(H6,H2) ≈ 2-3 Hz |

| -NH₂ | 4.5 - 5.5 | br s (broad singlet) | - |

| -OH | 8.5 - 9.5 | br s (broad singlet) | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts are highly dependent on the attached substituent.

C-1 (-OH): The carbon atom bonded to the hydroxyl group is significantly deshielded and will appear at a low field (high ppm).

C-4 (-NH₂): The carbon atom bonded to the amino group will also be deshielded, but typically less so than the C-OH carbon.

C-3 (-I): The carbon bearing the iodine atom experiences a strong shielding effect (the "heavy atom effect"), causing its signal to appear at a much higher field (lower ppm) than might otherwise be expected. This is a characteristic feature for iodo-substituted aromatics.

C-2, C-5, C-6: These carbons, bonded to hydrogen, will have chemical shifts influenced by their proximity to the various substituents.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 148 - 152 | Attached to electron-donating -OH group |

| C-2 | 120 - 125 | ortho to -I, meta to -OH |

| C-3 | 85 - 95 | Attached to -I (strong shielding effect) |

| C-4 | 140 - 145 | Attached to electron-donating -NH₂ group |

| C-5 | 115 - 120 | ortho to -OH, meta to -NH₂ |

| C-6 | 118 - 123 | ortho to -NH₂, meta to -I |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals, especially in substituted aromatic systems. wikipedia.orglongdom.org

¹H-¹H Correlation Spectroscopy (HH-COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org In the COSY spectrum of this compound, a cross-peak would be expected between the signal for H-5 and H-6, confirming their ortho relationship (a three-bond coupling, ³J). A weaker cross-peak might also be visible between H-2 and H-6, corresponding to their four-bond meta coupling (⁴J). The absence of a cross-peak between H-2 and H-5 would confirm their lack of direct coupling.

Total Correlation Spectroscopy (TOCSY): The TOCSY experiment extends the correlations beyond directly coupled neighbors, revealing entire spin systems of coupled protons. researchgate.net For this compound, all three aromatic protons (H-2, H-5, and H-6) belong to a single, interconnected spin system. A TOCSY experiment would therefore show correlations from each of these protons to the other two, confirming that they all reside on the same aromatic ring. researchgate.net This is particularly useful to distinguish them from other potential singlets in a more complex molecule.

Carbon-13 (¹³C) NMR Spectral Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. tandfonline.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the key absorptions are predictable based on extensive data for substituted phenols and anilines. nih.govresearchgate.net

Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |

| 3450 - 3200 | N-H stretch | Primary Amine (-NH₂) | Typically appears as a doublet (symmetric and asymmetric stretching). |

| 3400 - 3100 | O-H stretch | Phenol (B47542) (-OH) | Broad band due to hydrogen bonding. |

| 3100 - 3000 | C-H stretch | Aromatic | Characteristic of sp² C-H bonds. |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) | Scissoring vibration. |

| 1610 - 1450 | C=C stretch | Aromatic Ring | Multiple bands indicating the aromatic skeleton. |

| 1300 - 1200 | C-O stretch | Phenol | Strong absorption. |

| 1330 - 1250 | C-N stretch | Aromatic Amine | Characteristic stretching vibration. |

| 880 - 800 | C-H bend | Aromatic (out-of-plane) | Pattern is indicative of the 1,2,4-trisubstitution. |

| 650 - 500 | C-I stretch | Iodo-Aromatic | Weak to medium absorption in the far-IR region. |

Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser, where shifts in the energy of the scattered light correspond to the vibrational modes of the molecule. researchgate.net While FTIR is more sensitive to polar bonds (like O-H and C=O), Raman is often better for analyzing non-polar and symmetric bonds. researchgate.netoptica.org

For this compound, Raman spectroscopy could be particularly advantageous for several reasons:

C-I Bond Analysis: The carbon-iodine stretching vibration is often weak in the FTIR spectrum but can produce a more intense and readily identifiable signal in the Raman spectrum.

Symmetric Vibrations: The symmetric "breathing" mode of the benzene ring, where the entire ring expands and contracts symmetrically, is typically strong in the Raman spectrum but weak or forbidden in the IR spectrum. This can provide confirmatory evidence for the aromatic core.

Aqueous Solutions: Water is a weak Raman scatterer but has strong IR absorption. This makes Raman an excellent technique for analyzing samples in aqueous media without overwhelming interference from the solvent. researchgate.net

While specific experimental Raman data for this compound is not widely published, its application represents a valuable area for future research, especially for in-situ monitoring or analysis in aqueous environments. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy Investigations

Mass Spectrometry (MS) Applications

Mass spectrometry stands as a powerful tool for the analysis of this compound, offering high sensitivity and specificity. Different MS-based methodologies are employed to investigate its analogs, elucidate its structure, and perform elemental speciation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of compounds structurally similar to this compound, such as other halogenated phenols and nitrophenols. dphen1.com The technique's high sensitivity and selectivity are particularly valuable for quantifying target analytes within complex mixtures. mdpi.com Methodologies often involve multiple reaction monitoring (MRM), which specifically tracks the fragmentation of a parent ion into a daughter ion, enhancing analytical precision. mdpi.comeurofins.com

For instance, in the analysis of related compounds like 4-amino-3-nitrophenol, LC-MS methods have been developed and validated, demonstrating excellent linearity, accuracy, and precision. mdpi.com The development of such methods is critical for various applications, including dermal absorption studies. mdpi.com While direct LC-MS/MS methods for this compound are not extensively detailed in the provided results, the established protocols for its analogs serve as a strong foundation. These methods typically involve a sample preparation step, such as solid-phase extraction (SPE), to remove interfering substances before injection into the LC-MS/MS system. eurofins.comeurl-pesticides.eu The choice of chromatographic conditions, including the column and mobile phase, is optimized to achieve efficient separation of the analyte from other components in the sample. nih.gov

Table 1: Key Aspects of LC-MS/MS Methodologies for Analogs

| Parameter | Description | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | mdpi.comeurofins.com |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | mdpi.comeurofins.com |

| Sample Preparation | Solid-Phase Extraction (SPE) | eurofins.comeurl-pesticides.eu |

| Validation | Linearity, Accuracy, Precision | mdpi.com |

High-resolution mass spectrometry (HRMS) is indispensable for the definitive structural confirmation of this compound and its metabolites. researchgate.net HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. researchgate.netmdpi.com This capability is crucial in distinguishing between isomers and identifying unknown compounds. researchgate.net

In the context of iodinated compounds, HRMS can be used to identify and confirm their molecular formulas. researchgate.net For example, in studies of organic iodine compounds from natural sources, LC-HRMS was used to acquire accurate mass data and propose elemental compositions. researchgate.net The fragmentation patterns observed in tandem HRMS (MS/MS) experiments provide further structural information, helping to pinpoint the positions of functional groups on the aromatic ring. mdpi.com While specific HRMS data for this compound was not found, the general methodology is well-established. The process involves ionizing the sample and measuring the mass-to-charge ratio of the resulting ions with high precision. This information, combined with fragmentation data, allows for unambiguous structural elucidation. researchgate.netmdpi.com

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that is particularly well-suited for the speciation of iodine. nih.govresearchgate.net This method allows for the quantification of different chemical forms of iodine in a sample, which is critical in environmental and biological studies. researchgate.netrsc.org When coupled with a separation technique like liquid chromatography (LC) or capillary electrophoresis (CE), ICP-MS can provide information on the distribution of iodine among various organic and inorganic species. nih.govrsc.org

Research has demonstrated the use of LC-ICP-MS for the speciation of various iodine compounds, including iodide, iodate, and iodinated amino acids. rsc.org These methods often employ specialized chromatographic columns and mobile phases to achieve separation of the different iodine species before they are introduced into the ICP-MS for elemental detection. rsc.org The ICP-MS instrument then atomizes and ionizes the sample, and the mass spectrometer separates and detects the iodine ions, providing quantitative information. nih.gov This approach offers very low detection limits, making it suitable for trace-level analysis. rsc.orgnih.gov

Table 2: ICP-MS Detection Limits for Various Iodine Species

| Iodine Species | Detection Limit (μg L⁻¹) | Reference |

| Iodate (IO₃⁻) | 0.047 | rsc.org |

| Iodide (I⁻) | 0.046 | rsc.org |

| Monoiodotyrosine (MIT) | 0.057 | rsc.org |

| Di-iodotyrosine (DIT) | 0.072 | rsc.org |

| Tri-iodothyronine (T₃) | 0.093 | rsc.org |

| Reversed tri-iodothyronine (rT₃) | 0.094 | rsc.org |

| Thyroxine (T₄) | 0.081 | rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides valuable information about the electronic structure of this compound.

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. researchgate.netijrpr.com The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to an excited state. bioglobax.com The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chromophores. ijrpr.com

For aromatic compounds like this compound, the UV-Vis spectrum is influenced by the substituents on the benzene ring. The amino (-NH₂) and hydroxyl (-OH) groups are strong auxochromes that can cause a bathochromic (red) shift in the absorption maxima. While a specific UV-Vis spectrum for this compound was not found in the provided search results, data for the parent compound, 4-aminophenol (B1666318), is available and shows characteristic absorption bands. spectrabase.com The introduction of an iodine atom is expected to further modify the spectrum. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to complement experimental UV-Vis data and aid in the interpretation of the electronic transitions. researchgate.net

Electrochemical Characterization

Electrochemical methods can be employed to investigate the redox properties of this compound. The presence of the electroactive amino and phenol groups suggests that this compound can undergo oxidation reactions. Techniques like cyclic voltammetry can provide information about the oxidation potentials and the reversibility of the electrochemical processes.

While specific electrochemical studies on this compound are not detailed in the provided results, research on related compounds like 4-aminothiophenol (B129426) demonstrates the utility of electrochemical techniques. nih.gov In such studies, cyclic voltammetry is used to characterize the adsorption and redox behavior of the molecule on an electrode surface. nih.gov Furthermore, electrochemical methods have been developed for the synthesis of related compounds, such as the decarboxylative arylation of amino acids with 4-iodophenol (B32979) to produce homotyrosine. acs.org This indicates the potential for electrochemical methods to be applied to both the characterization and synthetic modification of this compound.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a potent electroanalytical technique used to investigate the electrochemical behavior of chemical compounds. It provides insights into the redox processes (oxidation and reduction) of a substance by measuring the current that develops in an electrochemical cell under conditions where the voltage is swept in a cyclic manner. While specific cyclic voltammetry studies exclusively focused on this compound are not extensively detailed in available research, the electrochemical behavior of its parent compound, 4-aminophenol (4-AP), has been thoroughly investigated and offers a foundational understanding. researchgate.nettsijournals.com

The electrochemical process for 4-aminophenol typically involves the oxidation of the aminophenol to a quinoneimine derivative. researchgate.net Studies on 4-AP demonstrate that the redox peak currents at a modified glassy carbon electrode increase significantly compared to a bare electrode, indicating electrocatalytic activity towards 4-AP. researchgate.net The oxidation mechanism is often discussed in the context of optimizing experimental conditions, such as pH, and determining kinetic parameters. researchgate.net For instance, in one study, the optimal pH for the redox process of 4-AP was found to be 6.3 in a phosphate (B84403) buffer solution. researchgate.net The relationship between peak currents and concentration is typically linear over a specific range, allowing for quantitative analysis. researchgate.nettsijournals.com The scan rate effect is also studied to determine if the electrode process is diffusion or adsorption controlled; for 4-aminophenol, the process is often found to be adsorption controlled. tsijournals.com

These studies on 4-aminophenol highlight how cyclic voltammetry can be a valuable tool. For this compound, a similar approach would likely reveal an electrochemical profile influenced by both the amino and hydroxyl groups, with the iodine substituent potentially modulating the redox potentials and reaction kinetics.

Table 1: Illustrative Electrochemical Data for 4-Aminophenol (4-AP) from CV Studies This table presents data for the related compound 4-aminophenol to illustrate the parameters obtained from cyclic voltammetry, as specific data for this compound is not available in the provided sources.

| Parameter | Value / Range | Conditions / Electrode | Reference |

|---|---|---|---|

| Linear Concentration Range | 0.2 to 550 μM | Graphene–chitosan composite film modified GCE | researchgate.net |

| Detection Limit (S/N=3) | 0.057 μM | Graphene–chitosan composite film modified GCE | researchgate.net |

| Optimal pH | 6.3 | Phosphate buffer solution | researchgate.net |

| Electrode Process Control | Adsorption controlled | Natural phosphate modified carbon paste electrode | tsijournals.com |

| Linear Concentration Range | 0.45 mM to 2.29 mM | Natural phosphate modified carbon paste electrode | tsijournals.com |

X-ray Crystallography and Structural Analysis

Crystal Structure Determination of this compound and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.

As of now, a specific crystal structure for this compound has not been deposited in major crystallographic databases according to the available search results. nih.gov However, the structural analysis of related iodinated phenolic compounds and their derivatives is well-documented, providing a framework for what could be expected from a crystallographic study of this compound. For instance, the crystal structures of molecules like 4-iodophenol and its fluorinated analogs have been solved, revealing key details about their solid-state packing and intermolecular forces. nih.govnih.gov The determination of the crystal structure of this compound would be invaluable for elucidating how the interplay of the amino, hydroxyl, and iodo substituents dictates the supramolecular architecture through hydrogen and halogen bonding.

Halogen Bonding Analysis in Crystalline States

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a Lewis base. rsc.orgiucr.org In compounds like this compound, the iodine atom is a prime candidate for forming strong halogen bonds. This is because the electron density on the halogen is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) along the extension of the C-I bond, which can attract electron-rich sites. nih.gov

Studies on related molecules, such as co-crystals of 4-iodotetrafluorobenzoic acid and 4-iodotetrafluorophenol, have demonstrated the significance of halogen bonding in directing crystal packing. rsc.org In the co-crystal of 4-iodotetrafluorobenzoic acid with 1,4-dithiane, a polymeric chain is formed where the iodine atom of the acid forms a halogen bond with the sulfur atom of the dithiane. rsc.org The strength and geometry of these interactions are quantifiable; for example, the I···S halogen bond length was measured at 3.2644(7) Å, which is 86.4% of the sum of the van der Waals radii of iodine and sulfur, indicating a strong interaction. rsc.org The C–I···S angle in this structure is 171.01(7)°, highlighting the high directionality of the bond. rsc.org

Table 2: Halogen Bond Parameters in a Related Crystalline System This table presents data from a co-crystal containing a C-I bond to illustrate the typical geometric parameters of halogen bonds determined via X-ray crystallography.

| Interacting Atoms | Compound/Co-crystal | Bond Length (Å) | Bond Angle (°) | Reference |

|---|---|---|---|---|

| C–I···S | 4-iodotetrafluorobenzoic acid with 1,4-dithiane | 3.2644(7) | 171.01(7) | rsc.org |

Computational Chemistry and Theoretical Studies on 4 Amino 3 Iodophenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the electronic and structural properties of molecules like 4-Amino-3-iodophenol.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for calculating the properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations for this compound would typically involve optimizing the molecular geometry to find the lowest energy conformation. This optimized structure is crucial for accurately predicting other properties.

The electronic properties of substituted phenols are significantly influenced by the nature and position of the substituents on the aromatic ring. The amino (-NH2) and hydroxyl (-OH) groups are strong electron-donating groups (EDGs) due to resonance effects, while the iodine (-I) atom is an electron-withdrawing group (EWG) through its inductive effect, although it can also act as a weak electron donor through resonance. The interplay of these groups on the benzene (B151609) ring of this compound dictates its electronic landscape. DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can quantify these effects by calculating various electronic descriptors. uni-muenchen.deresearching.cn

Illustrative Calculated Electronic Properties of this compound (Model Data)

| Property | Illustrative Value | Unit |

| Total Energy | -350.123 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| Point Group | C1 |

These parameters are foundational for understanding the molecule's reactivity. For instance, the calculated atomic charges can help identify electrophilic and nucleophilic sites within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.org It is a primary tool for predicting and interpreting electronic absorption spectra, such as UV-Vis spectra. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the absorption bands of a molecule. faccts.de

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic ring. The presence of the strong electron-donating amino and hydroxyl groups, along with the heavy iodine atom, will influence the energies of these transitions. Specifically, the electron-donating groups are known to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These calculations are typically performed on the DFT-optimized ground state geometry. nih.gov

Illustrative Predicted UV-Vis Absorption Data for this compound (Model Data)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 4.35 | 285 | 0.15 | HOMO -> LUMO |

| 5.10 | 243 | 0.22 | HOMO-1 -> LUMO |

| 5.58 | 222 | 0.18 | HOMO -> LUMO+1 |

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within MO theory for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. acs.org

In this compound, the electron-donating amino and hydroxyl groups, as well as the lone pairs on the iodine atom, are expected to contribute significantly to the character of the HOMO, which will likely be a π-orbital delocalized over the benzene ring and the substituents. The LUMO is expected to be a π* anti-bonding orbital. The relative energies of these orbitals determine the molecule's electronic transitions and its behavior as an electron donor or acceptor in chemical reactions.

Illustrative Frontier Molecular Orbital Energies for this compound (Model Data)

| Orbital | Illustrative Energy (eV) |

| HOMO | -5.20 |

| LUMO | -0.85 |

| Gap | 4.35 |

Natural Bond Orbital (NBO) Investigations

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wavefunctions from a quantum calculation into the familiar, localized language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.de It provides a detailed picture of the bonding and electronic delocalization within a molecule. NBO analysis examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de

Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound (Model Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C1-C6) | 45.5 |

| LP (2) O | π* (C1-C6) | 30.2 |

| LP (1) I | π* (C2-C3) | 5.8 |

| π (C1-C6) | π* (C2-C3) | 20.1 |

| π (C4-C5) | π* (C2-C3) | 18.9 |

Reactivity and Interaction Studies

The computational results from DFT, FMO, and NBO analyses converge to provide a comprehensive picture of the reactivity of this compound. The distribution of electron density, the energies and shapes of the frontier orbitals, and the specific intramolecular electronic interactions all inform how the molecule will interact with other chemical species.

For instance, the sites with the highest HOMO density are the most likely locations for electrophilic attack. Conversely, the distribution of the LUMO indicates the probable sites for nucleophilic attack. Reactivity descriptors, which can be derived from FMO energies, such as chemical potential, hardness, and the electrophilicity index, offer quantitative measures of the molecule's reactivity. researchgate.net The presence of multiple functional groups (hydroxyl, amino, iodo) offers several potential sites for chemical reactions, and computational studies can help predict the most favorable reaction pathways based on energetic considerations.

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered.

The reactivity of this compound can be analyzed by calculating the condensed Fukui functions for each atom. The site for a nucleophilic attack is typically the one with the highest value of f+(r), while the site for an electrophilic attack corresponds to the highest value of f-(r). For a radical attack, the relevant index is f0(r). These indices are crucial for predicting how this compound will interact with other reagents. While specific published data for this compound is not available, theoretical calculations on similar halogenated phenols and anilines suggest that the carbon atoms of the aromatic ring, as well as the nitrogen and oxygen atoms, are the primary centers of reactivity. researchgate.netkuleuven.be The local softness of the molecule, which is related to the Fukui function, can also be used to compare reactivities among different sites. researchgate.netresearchgate.net

Illustrative Data Table: Calculated Fukui Functions for this compound

| Atomic Site | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | f0(r) (Radical Attack) |

| C1 | 0.045 | 0.035 | 0.040 |

| C2 | 0.090 | 0.110 | 0.100 |

| C3-I | 0.050 | 0.060 | 0.055 |

| C4-NH2 | 0.120 | 0.150 | 0.135 |

| C5 | 0.085 | 0.095 | 0.090 |

| C6 | 0.100 | 0.080 | 0.090 |

| N (amino) | 0.180 | 0.050 | 0.115 |

| O (hydroxyl) | 0.200 | 0.040 | 0.120 |

| I | 0.030 | 0.180 | 0.105 |

Note: The data in this table is illustrative and based on general principles of reactivity for similar functional groups. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive properties of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP surface would reveal key features about its reactivity. The regions of negative potential, susceptible to electrophilic attack, are expected to be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group due to their high electronegativity and lone pairs of electrons. researchgate.netnih.gov Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit positive electrostatic potential, making them sites for nucleophilic interaction. The iodine atom, due to the phenomenon of the "sigma-hole," can present a region of positive potential along the C-I bond axis, making it a potential halogen bond donor. nih.govresearchgate.net Analysis of the MEP surface provides insights into intermolecular interactions, including hydrogen bonding. researchgate.netacs.org

Hirshfeld Charge Distribution Analysis

Hirshfeld charge analysis is a method for partitioning the electron density of a molecule among its constituent atoms, providing a more nuanced view of the atomic charges than simpler methods. This analysis is useful for understanding the electrostatic interactions and bonding within the molecule. Hirshfeld surface analysis can also be used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netmdpi.comresearchgate.net

Illustrative Data Table: Hirshfeld Atomic Charges for this compound

| Atom | Hirshfeld Charge (e) |

| C1 | -0.05 |

| C2 | -0.08 |

| C3 | +0.02 |

| C4 | -0.15 |

| C5 | -0.07 |

| C6 | -0.06 |

| N | -0.25 |

| O | -0.30 |

| I | -0.01 |

| H (hydroxyl) | +0.20 |

| H (amino) | +0.12 |

Note: The data in this table is illustrative and represents expected trends. Precise values are obtained from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Exploration of Stable Conformations

Conformational analysis involves identifying the stable arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the primary sources of conformational flexibility are the rotation of the hydroxyl (-OH) and amino (-NH2) groups.

Computational methods can be used to perform a systematic search of the potential energy surface to locate the lowest energy conformers. mun.ca The relative stability of different conformers is determined by a combination of steric and electronic effects, including the potential for intramolecular hydrogen bonding. It is plausible that a conformation stabilized by an intramolecular hydrogen bond between the hydroxyl group and the amino group, or involving the iodine atom, could be a low-energy state. acs.org

Computational Insights into Hydrogen Bonding and Non-Covalent Interactions

Hydrogen bonds and other non-covalent interactions play a crucial role in determining the structure and properties of molecules like this compound. nih.gov Molecular dynamics (MD) simulations can provide a detailed picture of these interactions and how they evolve over time. nih.gov

Applications of 4 Amino 3 Iodophenol in Advanced Chemical Synthesis and Methodology Development

Role as a Synthetic Building Block

The strategic placement of the amino, hydroxyl, and iodo groups on the phenol (B47542) ring makes 4-amino-3-iodophenol a sought-after precursor in multi-step synthetic pathways.

Precursor in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities through complex chemical processes. curiaglobal.com They serve as essential components in various industries, including pharmaceuticals and specialty materials. curiaglobal.com Halogenated aromatic compounds, such as this compound, are particularly important as precursors in the synthesis of these high-value products. nottingham.ac.uk The presence of the iodine atom allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to constructing the complex molecular architectures of fine chemicals.

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The structural motifs present in this compound are found in numerous biologically active molecules. This makes it a critical intermediate in the synthesis of compounds with potential therapeutic applications.

One notable application of this compound is in the synthesis of 3-iodoparacetamol, an iodinated derivative of acetaminophen (B1664979). sciensage.info The synthesis involves the acetylation of the amino group of this compound. sciensage.info

A detailed synthetic route starting from 4-aminophenol (B1666318) has been described. sciensage.info This multi-step process involves:

Protection of the amino and hydroxyl groups of 4-aminophenol.

Iodination to introduce the iodine atom at the desired position.

Deprotection to yield this compound.

Finally, selective acetylation of the amino group to afford 3-iodoparacetamol. sciensage.info

The following table outlines a reported procedure for the final acetylation step:

| Reactants | Reagents | Solvent | Reaction Conditions |

| This compound | Acetic anhydride (B1165640), Triethylamine, Pentaphosphoric acid anhydride | Dichloromethane (B109758) | Stirred at room temperature overnight |

| Table 1: Synthesis of 3-Iodoparacetamol from this compound. sciensage.info |

The development of new acetaminophen derivatives is an active area of research aimed at exploring analogues with potentially improved or different pharmacological profiles. derpharmachemica.comnih.gov

Cell-permeable probes are essential tools for studying biological processes within living cells. 3-Iodophenol (B1680319) derivatives have been utilized in the preparation of such probes. chemicalbook.com While the direct use of this compound in a specific, publicly documented cell-permeable probe is not extensively detailed in the provided search results, its structural relative, 3-iodophenol, is a known precursor for these molecules. For instance, a triazolopyrimidine-based probe was synthesized using 3-iodophenol for imaging Fatty Acid Binding Protein 4 (FABP4). plos.org The synthesis involved the reaction of 3-iodophenol with a triazolopyrimidine core structure. plos.org The ability to introduce iodine, a key feature of this compound, is crucial for developing radioiodinated probes for nuclear medical imaging. plos.org

Synthesis of Iodinated Acetaminophen Derivatives (e.g., 3-Iodoparacetamol)

Contributions to Reaction Methodology Development

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for evaluating the efficacy and scope of new catalytic reactions, particularly cross-coupling protocols.

Evaluation in Novel Cross-Coupling Protocols

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The development of new and improved catalytic systems for these reactions is a major focus of chemical research. thieme-connect.comacs.org

Aryl iodides are common substrates in these reactions due to the high reactivity of the C-I bond. This compound, and more broadly o-iodophenols, have been used as test substrates in the development of palladium-catalyzed cross-coupling reactions. For example, o-iodophenols have been coupled with silylaryl triflates in a one-pot, two-step procedure to synthesize dibenzofurans. nih.gov This process involves an initial cross-coupling reaction followed by an in-situ palladium-catalyzed cyclization. nih.gov

The following table summarizes the general conditions for such a reaction, highlighting the role of the iodophenol substrate:

| Substrate 1 | Substrate 2 | Catalyst | Promoter | Product |

| o-Iodophenol | Silylaryl triflate | Palladium catalyst | Cesium Fluoride (CsF) | Dibenzofuran |

| Table 2: General Scheme for Dibenzofuran Synthesis via Cross-Coupling. nih.gov |

The efficiency and yield of these novel protocols are often tested with a variety of substituted substrates, including those with functional groups like the amino and hydroxyl groups found in this compound, to demonstrate the reaction's tolerance and broad applicability. nih.gov

Regioselective Functionalization Strategies

The term regioselective refers to chemical reactions that favor the formation of one structural isomer over another. In the context of this compound, the distinct electronic properties and positions of its substituents—the electron-donating hydroxyl (-OH) and amino (-NH2) groups, and the reactive carbon-iodine (C-I) bond—provide multiple handles for controlled, site-specific modifications.

The primary site for regioselective functionalization is the carbon-iodine bond. This bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org Reactions such as the Suzuki, Sonogashira, and Heck couplings allow for the precise introduction of aryl, alkynyl, or vinyl groups at the C-3 position, leaving the amino and hydroxyl groups untouched. For instance, palladium-catalyzed reactions of unprotected iodophenols with organozinc reagents proceed in excellent yields, demonstrating the preferential reactivity of the C-I bond even in the presence of acidic protons from the hydroxyl group. rsc.org

Furthermore, the amino and hydroxyl groups act as powerful ortho- and para-directing groups in electrophilic aromatic substitution reactions. However, in this compound, the positions ortho and para to the hydroxyl group are already occupied (C-3, C-5, and C-4). The amino group strongly activates the ring, but its directing influence is primarily on the positions ortho and para to it. This substitution pattern makes direct electrophilic attack on the ring less common and further emphasizes the C-I bond as the key center for regioselective modification via cross-coupling chemistry.

Research has demonstrated the utility of o-iodoanilines and o-iodophenols as precursors in palladium-catalyzed cyclization reactions to form complex heterocyclic structures like carbazoles and dibenzofurans. nih.gov A similar strategy applied to this compound could regioselectively yield novel, functionalized heterocyclic systems by leveraging the reactivity of the C-I bond adjacent to the amino group. The synthesis of benzo[e]-1,3-oxazin-4-ones from o-iodophenols via palladium-catalyzed cyclocarbonylation is another example of a highly regioselective process that could potentially be adapted for this compound. acs.org

Table 1: Examples of Regioselective Functionalization Reactions on Iodophenol Scaffolds

| Reaction Type | Substrate Class | Key Reagents | Catalyst System | Functionalization Site | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling | Iodophenols | Arylboronic acid | Pd(OAc)₂, P(o-tol)₃ | C-I position | Aryl-substituted phenols | rsc.org |

| Sonogashira Coupling | o-Iodophenols | Terminal alkyne, CO | Bridged bis(NHC)Pd(II)Br₂ | C-I position | Chromones | google.com |

| N-Arylation/Cyclization | o-Iodoanilines | Silylaryl triflate, CsF | Pd₂(dba)₃, PCy₃ | C-I position | Carbazoles | nih.gov |

| Carbonylative Cyclization | o-Iodophenols | Carbodiimides, CO | Pd(OAc)₂, dppb | C-I position | Benzo[e]-1,3-oxazin-2-imine-4-ones | acs.org |

| Negishi Coupling | Iodophenols | Organozinc reagent | Pd₂(dba)₃, P(o-tol)₃ | C-I position | Alkyl/Aryl-substituted phenols | rsc.org |

Applications in Chemiluminescence Research

Chemiluminescence, the emission of light from a chemical reaction, is a cornerstone of modern analytical and diagnostic assays due to its exceptional sensitivity. Substituted phenols, particularly iodophenols, play a crucial role as enhancers in these systems, dramatically increasing the light output and enabling the detection of minute quantities of target molecules.

The most widely studied chemiluminescent system involves the oxidation of luminol (B1675438) catalyzed by the enzyme horseradish peroxidase (HRP). nih.gov While this reaction produces light, the signal is often weak and transient. The discovery that certain phenolic compounds can act as enhancers has revolutionized HRP-based detection. tandfonline.comtandfonline.com The compound 4-iodophenol (B32979) is one of the most potent and commonly used enhancers in this system. tandfonline.comresearchgate.net

The Eclox (Enhanced ChemiLuminescence and OXyradical) assay is a prime example of this technology in action, used for the rapid screening of water toxicity. wikipedia.orgepa.govkeison.co.uk The assay is based on the HRP-catalyzed oxidation of luminol, where 4-iodophenol is a key reagent that amplifies the light signal. wikipedia.orgdtic.mil The mechanism of enhancement involves the peroxidase intermediates preferentially oxidizing the 4-iodophenol to create a phenoxyl radical. nih.gov This radical, in turn, acts as a highly efficient redox mediator to accelerate the oxidation of luminol, leading to a significant increase in both the intensity and duration of the light emission. nih.govresearchgate.net Research has shown that the addition of p-iodophenol can boost the light emission by up to 2500-fold compared to the unenhanced reaction. tandfonline.com

While direct studies specifying this compound as an enhancer in the Eclox assay are not prominent in the literature, its structural features are highly relevant. As a substituted iodophenol, it possesses the two key moieties responsible for the enhancement effect: the phenolic hydroxyl group and a carbon-iodine bond. The electronic properties of the aromatic ring, influenced by the additional amino group, would likely modulate its activity as an enhancer, presenting an area for further research and development of new, potentially more efficient, enhancer molecules.

Table 2: Performance of Various Phenolic Enhancers in HRP-Luminol Chemiluminescence

| Enhancer Compound | Abbreviation | Key Finding | Reference |

|---|---|---|---|

| 4-Iodophenol | 4-IOP / PIP | A conventional and highly potent enhancer, increasing signal up to 2500-fold. Used in Eclox assay. | tandfonline.comresearchgate.netwikipedia.org |

| 4-Hydroxy-4'-iodobiphenyl | HIOP | Identified as a high-performance enhancer alongside 4-IOP. | researchgate.net |

| 4-(Imidazol-1-yl)phenol | 4-IMP | Showed higher intensity and signal stability compared to 4-IOP in some ELISA formats. | researchgate.net |

| 4-Bromophenol | 4-BOP | Demonstrated good enhancement performance in comparative studies. | researchgate.net |

| 4-tert-Butylphenol | - | An effective p-phenolic derivative enhancer, producing a stable signal for several minutes. | tandfonline.com |

| 2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole | HPI | Found to provide stronger enhancement with lower blank emission compared to 4-iodophenol. | tandfonline.comtandfonline.com |

The high sensitivity afforded by enhanced chemiluminescence makes it an ideal platform for developing diagnostic assays, including those for cancer detection. wikipedia.org By linking the HRP enzyme to an antibody that specifically targets a cancer biomarker, the HRP-luminol-iodophenol system can be used to signal the presence of cancer cells or their specific protein products. The intensity of the light produced is proportional to the amount of the biomarker, allowing for quantification. nih.gov

Beyond its role as a signal enhancer, the iodophenol scaffold is a valuable starting point for the design of targeted diagnostic and therapeutic agents. For example, iodophenol derivatives have been investigated as potential stabilizers of the p53-Y220C mutant, a protein implicated in many cancers. nih.gov This highlights the utility of the iodophenol structure in creating molecules that can specifically interact with biological targets related to cancer.

This compound serves as an important precursor for such advanced applications. Its three distinct functional groups offer a platform for multi-step, regioselective synthesis. The amino group can be readily converted into a diazonium salt for further modifications or used as a nucleophile, while the C-I bond is available for cross-coupling reactions to attach targeting moieties or other functional components. The phenolic hydroxyl group can be used to modulate solubility or as an attachment point. A closely related compound, 4-amino-3-chlorophenol, is recognized as a key intermediate in the synthesis of drugs targeting tumors and cardiovascular diseases, underscoring the value of this substitution pattern in medicinal chemistry. google.com Therefore, this compound is a promising building block for the development of novel probes and agents for cancer research, where its structure can be elaborated to create molecules for targeted detection and imaging.

Future Research Directions and Perspectives

Exploration of Novel Derivatization Chemistries

The inherent reactivity of the amino, hydroxyl, and iodo functionalities on the 4-Amino-3-iodophenol scaffold provides a rich platform for the development of novel derivatization strategies. The amino group is amenable to a variety of reactions, including acylation and the formation of Schiff bases. For instance, the reaction with acetic anhydride (B1165640) can yield acetylated products. google.com The hydroxyl group can undergo etherification or esterification, such as the reaction with benzoyl chloride to form 4-iodophenyl benzoate. osu.edu

Future work could explore more complex and targeted derivatization reactions. This includes the development of new chromogenic derivatizing reagents for analytical applications, similar to the use of diazotized 4-amino-3,5-dinitrobenzoic acid in colorimetric assays. bioline.org.br The synthesis of functionalized 2-amino-3-cyano-4-chromones from related phenolic compounds highlights the potential for creating complex heterocyclic structures. arkat-usa.org Furthermore, the development of novel amino acids containing functional groups for bioorthogonal reactions, such as iodophenyl ethers of hydroxyproline, opens avenues for creating conformationally biased and tunable amino acids for peptide functionalization. nih.gov

| Functional Group | Potential Derivatization Reactions | Example Reagents |

| Amino Group | Acylation, Diazotization, Schiff Base Formation | Acetic anhydride, Nitrous acid, Aldehydes/Ketones |

| Hydroxyl Group | Etherification, Esterification | Alkyl halides, Acyl chlorides |

| Iodo Group | Suzuki Coupling, Sonogashira Coupling, Chan-Lam Coupling | Boronic acids, Terminal alkynes, Pyrazoles/Imidazoles |

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry offers powerful tools to predict the structure-reactivity relationships of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states, providing insights into reaction mechanisms. For example, DFT has been used to reveal that halogen exchange reactions can follow a stepwise addition-elimination pathway. acs.org

Future computational studies could focus on several key areas. Advanced modeling can be used to predict the outcomes of competitive reactions, such as the interplay between halogen and hydrogen bonding in supramolecular systems. rsc.orgnih.gov By calculating molecular electrostatic potential surfaces, researchers can rationalize synthon preferences and design molecules with specific interaction motifs. Furthermore, computational models can predict the kinetic parameters of reactions, aiding in the design of more efficient synthetic routes and the discovery of novel multicomponent reactions. researchgate.net The use of computational modeling to understand the influence of charged functional groups on radical reactivity can also guide the design of new catalysts and reaction conditions. rsc.org

Development of Sustainable Synthesis Routes

The development of environmentally friendly and efficient synthetic methods for this compound and its analogues is a critical area of future research. Current synthetic approaches can involve harsh conditions or expensive catalysts. google.com For instance, one reported synthesis of 2-iodobenzo-1,4-quinone from 3-iodophenol (B1680319) involves a diazo coupling followed by oxidation with potassium dichromate. thieme-connect.de

Future efforts will likely focus on "green" chemistry principles. This includes the use of less hazardous reagents and solvents, as well as the development of catalytic systems that can operate under milder conditions. For example, palladium-catalyzed carbonylative coupling using a solid carbon monoxide source and a biomass-derived solvent represents a more sustainable approach for synthesizing related phenolic esters. mdpi.com The use of microchannel reactors for continuous flow synthesis can also offer improved efficiency, safety, and scalability compared to traditional batch processes. google.com Research into more sustainable approaches for N-based heterocycle synthesis could also inform the development of greener routes to derivatives of this compound. acs.org

| Synthetic Step | Traditional Method | Potential Sustainable Alternative |

| Iodination | Use of I2 and oxidizing agents | Enzymatic iodination, use of milder iodinating agents |

| Amination | Reduction of nitro group | Catalytic amination, biocatalytic approaches |

| Hydroxylation | Diazotization and hydrolysis | Biocatalytic hydroxylation |

Unexplored Applications in Materials Science or Bio-conjugation Chemistry

The unique electronic and structural properties of this compound suggest its potential for use in advanced materials and bioconjugation. The presence of the heavy iodine atom could be exploited in the design of new materials with interesting optical or electronic properties. For example, iodinated compounds have been used in the development of materials for X-ray crystallography. acs.org

In the realm of bioconjugation, the functional groups of this compound offer handles for attaching it to biomolecules. The development of methionine-selective bioconjugation using hypervalent iodine reagents showcases the potential for targeting specific amino acids in proteins. thegauntgroup.com Future research could explore the use of this compound derivatives as building blocks for creating novel bioconjugates with applications in diagnostics and therapeutics. The ability to perform bioorthogonal reactions, such as Suzuki and Sonogashira couplings on iodophenyl-containing amino acids in water, further expands the possibilities for peptide and protein functionalization. nih.gov

Investigation of Halogen Bonding in New Chemical Systems

Halogen bonding is a non-covalent interaction that is gaining increasing recognition for its role in crystal engineering, supramolecular chemistry, and drug design. acs.org The iodine atom in this compound is a potential halogen bond donor, and its interplay with the hydrogen bond donating capabilities of the amino and hydroxyl groups creates a platform for studying competitive and cooperative non-covalent interactions. rsc.org

Future research can systematically investigate the halogen bonding properties of this compound and its derivatives in co-crystals with various halogen bond acceptors. rsc.orgmdpi.com By studying the resulting supramolecular architectures, a deeper understanding of the hierarchy of intermolecular interactions can be achieved. nih.gov This knowledge can be applied to the rational design of new materials with tailored solid-state properties and to the development of ligands that utilize halogen bonding for enhanced binding affinity to biological targets. Computational studies can complement experimental work by predicting the strength and directionality of these interactions. researchgate.net

常见问题

Advanced Research Questions

What experimental design considerations are critical for studying this compound’s reactivity in cross-coupling reactions?

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands (XPhos) enhance iodine’s oxidative addition efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may deactivate catalysts via coordination.

- Substrate Scope : Electron-withdrawing groups on coupling partners improve reaction rates. Include control experiments with non-iodinated analogs to isolate iodine’s role in reactivity .

How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound derivatives?

- Cross-Validation : Compare experimental data with computational predictions (DFT for NMR chemical shifts; Gaussian09 with B3LYP/6-311+G(d,p)).

- Solvent Artifacts : DMSO-d₆ may cause peak broadening for NH groups. Test in CDCl₃ or with deuterated water.

- Crystallographic Confirmation : Single-crystal X-ray diffraction (as in Acta Crystallographica protocols ) resolves ambiguities in regiochemistry or tautomerism .

What strategies are recommended for designing bioactivity studies targeting the iodine moiety in this compound?

- Isotopic Labeling : Use ¹²⁵I-labeled derivatives to track biodistribution in vitro (e.g., radioligand binding assays).

- Comparative Studies : Test iodine’s contribution to bioactivity by synthesizing and comparing de-iodinated (4-Amino-phenol) and brominated analogs.

- Mechanistic Probes : Employ computational docking (AutoDock Vina) to assess iodine’s role in target binding, leveraging its van der Waals radius and electronegativity .

Q. Methodological Notes

- Data Contradictions : Address discrepancies in synthesis yields or spectral data by standardizing reaction conditions (e.g., inert atmosphere purity, solvent grade) and reporting detailed procedural metadata .

- Advanced Instrumentation : Utilize high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) for unambiguous structural confirmation .

For further literature, consult primary sources from Bioorganic & Medicinal Chemistry Letters (Moody et al., 2007) and Journal of the American Chemical Society (Kvalnes, 1934) via CAS Common Chemistry or EPA DSSTox .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。